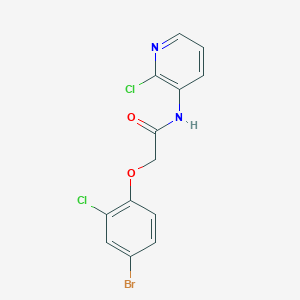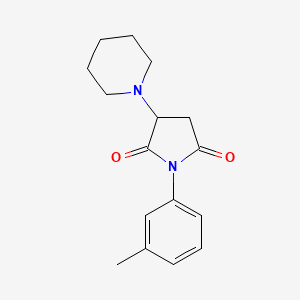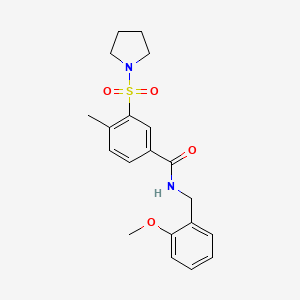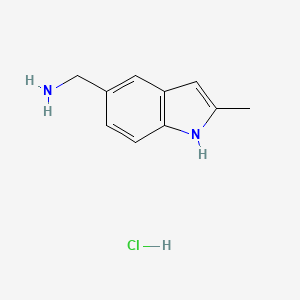
2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide is an organic compound that features both phenoxy and pyridine moieties. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of halogen atoms (bromine and chlorine) in its structure can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with a suitable acylating agent to form the phenoxy intermediate.
Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with 2-chloropyridine-3-amine under appropriate conditions to form the final product.
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and time) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include substituted phenoxy derivatives, oxidized or reduced forms of the original compound, and hydrolyzed products.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide involves its interaction with specific molecular targets. The halogen atoms in its structure can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide: shares similarities with other halogenated phenoxy and pyridine derivatives.
2-chloro-5-(trifluoromethyl)pyridine: Another compound with a pyridine moiety and halogen substituents, used in agrochemicals.
4-bromo-2-chlorophenol: A precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogenated phenoxy and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H9BrCl2N2O2 |
|---|---|
Molecular Weight |
376.0 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C13H9BrCl2N2O2/c14-8-3-4-11(9(15)6-8)20-7-12(19)18-10-2-1-5-17-13(10)16/h1-6H,7H2,(H,18,19) |
InChI Key |
PDLFXKFSDRMZOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12474425.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B12474432.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B12474434.png)
![phenyl 2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12474436.png)
![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1H-indole-3-carboxylate](/img/structure/B12474437.png)
![(4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B12474443.png)





![N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12474471.png)
![1-Cyclopropyl-7-(4-{3-ethoxy-1,1,1-trifluoro-2-[(3-methylbutanoyl)amino]-3-oxopropan-2-yl}piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12474472.png)
